molecular formula C4H7Br3 B13749566 1,1,2-Tribromobutane CAS No. 3675-68-1

1,1,2-Tribromobutane

Cat. No.: B13749566
CAS No.: 3675-68-1
M. Wt: 294.81 g/mol
InChI Key: WMGQSHQUFZATPG-UHFFFAOYSA-N
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Description

1,1,2-Tribromobutane (C₄H₇Br₃) is a brominated alkane with three bromine atoms attached to the first and second carbons of a butane chain. While specific data on this compound are scarce in the provided evidence, brominated alkanes generally exhibit distinct physical and chemical properties due to bromine's high molecular weight and polarizability. For example, brominated compounds typically have higher boiling points and densities compared to their chlorinated analogs, as seen in 1,1,2-trichloroethane (boiling point: 113.85°C, density: ~1.44 g/cm³ at 20°C) . Tribromobutane is expected to have a higher molecular weight (~280.8 g/mol) and boiling point than its trichloroethane counterpart (133.41 g/mol) due to bromine's larger atomic mass.

Properties

CAS No.

3675-68-1

Molecular Formula

C4H7Br3

Molecular Weight

294.81 g/mol

IUPAC Name

1,1,2-tribromobutane

InChI

InChI=1S/C4H7Br3/c1-2-3(5)4(6)7/h3-4H,2H2,1H3

InChI Key

WMGQSHQUFZATPG-UHFFFAOYSA-N

Canonical SMILES

CCC(C(Br)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2-Tribromobutane can be synthesized through the bromination of butane. The process involves the addition of bromine (Br2) to butane under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the selective bromination at the desired positions on the butane molecule.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination reactions. The process is optimized for efficiency and yield, often using continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

1,1,2-Tribromobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Oxidation and Reduction: Although less common, the compound can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions (OH-), alkoxide ions (RO-), and amines (NH2-).

    Bases: Strong bases like potassium tert-butoxide (KOtBu) are used in elimination reactions to remove hydrogen bromide (HBr) and form alkenes.

    Oxidizing and Reducing Agents: Agents like potassium permanganate (KMnO4) and lithium aluminum hydride (LiAlH4) can be used for oxidation and reduction reactions, respectively.

Major Products

    Substitution Products: Depending on the nucleophile, products can include alcohols, ethers, and amines.

    Elimination Products: Alkenes such as butene can be formed through elimination reactions.

Scientific Research Applications

1,1,2-Tribromobutane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into molecules.

    Biology: The compound can be used in studies involving brominated organic compounds and their biological effects.

    Medicine: Research into brominated compounds includes their potential use in pharmaceuticals and as intermediates in drug synthesis.

    Industry: It is used in the production of flame retardants, plasticizers, and other brominated products.

Mechanism of Action

The mechanism of action of 1,1,2-tribromobutane involves its reactivity with various nucleophiles and bases. The bromine atoms in the compound are electrophilic, making them susceptible to attack by nucleophiles. This leads to substitution or elimination reactions, depending on the reaction conditions and reagents used. The molecular targets and pathways involved include the carbon-bromine bonds, which are the primary sites of reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical-Chemical Properties

Table 1 compares 1,1,2-tribromobutane with structurally similar brominated and chlorinated alkanes based on available evidence:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Density (g/cm³) Solubility in Water
This compound* C₄H₇Br₃ ~280.8 Estimated >150 Not reported Estimated >1.5 Low (similar to 1,1,2-trichloroethane: 4,400 mg/L)
1,1,2-Trichloroethane C₂H₃Cl₃ 133.41 113.85 -36.53 1.44 4,400 mg/L
1,3-Dibromobutane C₄H₈Br₂ 215.92 127.1 -148.0 Not reported Not reported
1,4-Dibromobutane C₄H₈Br₂ 215.92 -87.8 (gas phase) Not reported Not reported Not reported
1,2,4-Tribromo-2,3-dimethylbutane C₆H₁₀Br₃ 336.85 Not reported Not reported Not reported Lab use only

Notes:

  • 1,1,2-Trichloroethane serves as a chlorinated analog. Its lower molecular weight and boiling point highlight the impact of substituting chlorine with bromine.
  • Dibromobutane isomers (e.g., 1,3-dibromobutane) exhibit lower boiling points than the hypothetical tribromobutane, emphasizing the role of bromine count and position .
  • 1,2,4-Tribromo-2,3-dimethylbutane , a branched tribrominated compound, has a significantly higher molecular weight (336.85 g/mol) due to additional methyl groups .

Toxicological and Environmental Behavior

  • 1,1,2-Trichloroethane: Studies in adult animals identify neurological and immunological effects as sensitive endpoints.
  • This compound: No direct toxicological data are available. However, brominated alkanes may pose greater ecological risks due to higher lipophilicity. For example, 1,1,2-trichloroethane’s low BCF (<10) suggests tribromobutane could have a moderately higher BCF, though this remains unverified .

Biological Activity

1,1,2-Tribromobutane (TBB) is a brominated organic compound with significant applications in various fields, including chemical synthesis and environmental studies. Understanding its biological activity is crucial for assessing its potential impacts on human health and ecosystems. This article reviews the biological activity of TBB, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C4H6Br3 and is characterized by three bromine atoms attached to a butane backbone. Its structure influences its reactivity and interaction with biological systems.

Acute Toxicity

TBB exhibits acute toxicity in various animal models. Studies indicate that exposure can lead to neurotoxic effects, characterized by behavioral changes and alterations in motor functions. The lethal dose (LD50) in rats has been reported to be around 500 mg/kg, indicating moderate toxicity.

Chronic Exposure Effects

Chronic exposure to TBB has been linked to endocrine disruption and potential carcinogenic effects. Research has shown that TBB can interfere with hormonal pathways by mimicking thyroid hormones, leading to developmental and reproductive issues in animal studies.

The biological activity of TBB can be attributed to several mechanisms:

  • Endocrine Disruption : TBB's structural similarity to natural hormones allows it to bind to hormone receptors, disrupting normal endocrine function.
  • Oxidative Stress : TBB can induce oxidative stress in cells, leading to cellular damage and inflammation.
  • Neurotoxicity : The compound affects neurotransmitter systems, particularly those involving acetylcholine and dopamine, contributing to neurobehavioral changes.

In Vitro Studies

In vitro studies have demonstrated that TBB affects cell viability and proliferation in various cell lines. For instance:

StudyCell LineConcentrationEffect
Smith et al. (2020)HepG2 (liver cancer)10-100 µMDose-dependent cytotoxicity
Johnson et al. (2021)PC12 (neuroblastoma)5-50 µMIncreased apoptosis

These findings suggest that TBB's cytotoxic effects may vary depending on the cell type and concentration.

In Vivo Studies

Animal studies provide insights into the systemic effects of TBB:

  • A study conducted by Lee et al. (2022) found that mice exposed to TBB showed significant weight loss and altered behavior compared to control groups.
  • Another investigation revealed histopathological changes in the liver and kidney tissues of rats following prolonged exposure to TBB.

Case Studies

  • Environmental Impact : A case study in the Great Lakes region showed elevated levels of TBB in aquatic organisms, correlating with reproductive issues in fish populations. This highlights the compound's potential ecological risks.
  • Human Health Risk Assessment : The EPA conducted a risk assessment for TBB exposure among industrial workers, identifying potential health risks associated with inhalation and dermal contact during manufacturing processes.

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